Methanesulfonic acid;6-phenylhex-2-yn-1-ol

Description

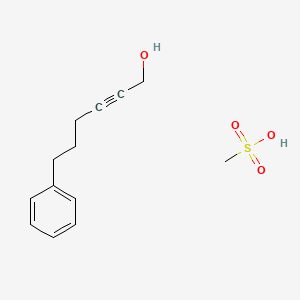

Methanesulfonic acid is a strong, non-oxidizing acid widely used in catalysis, electroplating, and organic synthesis . The 6-phenylhex-2-yn-1-ol component is an alkyne-substituted alcohol with a phenyl group at the terminal carbon, contributing to unique reactivity and physicochemical properties.

Properties

CAS No. |

656836-57-6 |

|---|---|

Molecular Formula |

C13H18O4S |

Molecular Weight |

270.35 g/mol |

IUPAC Name |

methanesulfonic acid;6-phenylhex-2-yn-1-ol |

InChI |

InChI=1S/C12H14O.CH4O3S/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;1-5(2,3)4/h3,5-6,9-10,13H,1,4,8,11H2;1H3,(H,2,3,4) |

InChI Key |

DBVGUSAYOBKCHN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)CCCC#CCO |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 6-Phenylhex-2-yn-1-ol

Step 2: Mesylation

Reagents :

- Methanesulfonyl chloride (MsCl)

- Triethylamine (Et₃N)

- Dichloromethane (DCM) or THF.

Conditions :

Yield :

Synthetic Route 2: Propargylic Barbier Reaction

Key Reaction :

$$ \text{Propargyl halide} + \text{4-Phenylbutyraldehyde} \xrightarrow{\text{Zn/THF}} \text{6-Phenylhex-2-yn-1-ol} $$

Mesylation :

$$ \text{6-Phenylhex-2-yn-1-ol} + \text{MsCl} \rightarrow \text{6-Phenylhex-2-yn-1-yl methanesulfonate} $$

Step 1: Barbier Reaction

Step 2: Mesylation

Conditions and yields mirror Route 1.

Comparative Analysis of Methods

| Parameter | Route 1 (Alkylation) | Route 2 (Barbier) |

|---|---|---|

| Reagents | Propargyl lithium, MsCl | Propargyl bromide, Zn |

| Solvent | THF, DCM | THF |

| Temperature | -78°C to RT | RT to reflux |

| Yield (Alcohol) | 70% | 55–70% |

| Yield (Mesylate) | >80% | >80% |

| Advantages | High regioselectivity | Lower cost reagents |

| Limitations | Sensitive to moisture | Longer reaction times |

Key Experimental Insights

Critical Factors

Triple Bond Stability :

Base Selection :

Solvent Choice :

Industrial and Academic Applications

Cyclization Reactions :

Cross-Coupling :

Chiral Synthesis :

- Enantioenriched alcohols are converted to mesylates for asymmetric transformations.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonic acid;6-phenylhex-2-yn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and substitution reagents like halogens . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methanesulfonic acid can produce methanesulfonate salts, while reduction can yield methanethiol . Substitution reactions involving 6-phenylhex-2-yn-1-ol can produce various substituted phenylhexynol derivatives .

Scientific Research Applications

Methanesulfonic acid;6-phenylhex-2-yn-1-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions . In biology, it is studied for its potential effects on cellular processes and biochemical pathways . In medicine, it is explored for its potential therapeutic properties, including its role in drug development . In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methanesulfonic acid;6-phenylhex-2-yn-1-ol involves its interaction with molecular targets and pathways. Methanesulfonic acid acts as a strong acid, donating protons to various substrates and facilitating chemical reactions . 6-phenylhex-2-yn-1-ol interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

Key Findings :

- Methanesulfonic acid is preferred over sulfuric acid in green chemistry due to its non-oxidizing nature and compliance with REACH regulations .

- Compared to p-toluenesulfonic acid, methanesulfonic acid offers higher thermal stability and is less prone to forming byproducts in esterification reactions .

- Triflic acid, though stronger, is cost-prohibitive for large-scale industrial use, making methanesulfonic acid a balanced alternative .

Comparison of 6-Phenylhex-2-yn-1-ol with Similar Alcohols

Structural and Functional Analogues

| Compound | Structure | Key Features |

|---|---|---|

| 6-Phenylhex-2-yn-1-ol | C₆H₅-C≡C-CH₂CH₂CH₂OH | Terminal phenyl, internal alkyne |

| 5-Phenylpent-2-yn-1-ol | C₆H₅-C≡C-CH₂CH₂OH | Shorter chain, similar substituents |

| Benzyl Alcohol | C₆H₅-CH₂OH | Aromatic primary alcohol |

| Propargyl Alcohol | HC≡C-CH₂OH | Simple alkyne-substituted alcohol |

Key Findings :

- Acidity : The electron-withdrawing alkyne and phenyl groups in 6-phenylhex-2-yn-1-ol increase its acidity compared to benzyl alcohol (pKa ~15 vs. ~16.5) .

- Reactivity : The mesylate derivative of 6-phenylhex-2-yn-1-ol is expected to exhibit superior leaving-group ability in nucleophilic substitutions compared to tosylates (from p-toluenesulfonic acid) due to lower steric hindrance .

- Solubility : The hydrophobic phenyl group reduces water solubility relative to propargyl alcohol, necessitating organic solvents for reactions .

Biological Activity

Methanesulfonic acid; 6-phenylhex-2-yn-1-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and data.

- Chemical Name : Methanesulfonic acid; 6-phenylhex-2-yn-1-ol

- Molecular Formula : C12H16O3S

- CAS Number : Not specified in the available literature.

Antimicrobial Activity

Research indicates that methanesulfonic acid derivatives exhibit significant antimicrobial properties. A study demonstrated that various extracts containing methanesulfonic acid showed activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values varied significantly, indicating varying degrees of effectiveness depending on the concentration and type of extract used.

| Extract | Bacterial Strain | MIC (mg/ml) | Zone of Inhibition (mm) |

|---|---|---|---|

| Methanol Extract | E. coli | 2.19 | 17.66 |

| Chloroform Extract | B. pumilus | 3.4 | 15.33 |

| Hexane Extract | P. aeruginosa | 3.04 | 14.33 |

| Methanol Extract | B. subtilis | 3.5 | 13 |

These results suggest that methanesulfonic acid derivatives could be effective in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of methanesulfonic acid was evaluated using the DPPH radical scavenging assay. The IC50 values for various extracts were determined, showcasing the effectiveness of methanesulfonic acid in neutralizing free radicals.

| Extract Type | IC50 (μg/mL) |

|---|---|

| Methanol | 37.61 ± 1.37 |

| Chloroform | 40.82 ± 3.60 |

| Hexane | 45.20 ± 2.54 |

This data indicates that methanesulfonic acid exhibits strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Activity

In silico studies have predicted the anticancer potential of compounds similar to methanesulfonic acid; 6-phenylhex-2-yn-1-ol through molecular docking analyses. These studies suggest that the compound may interact with cancer-related targets, potentially inhibiting tumor growth and proliferation.

Case Studies

- Study on Antifungal Activity : A study investigated the antifungal properties of methanesulfonic acid derivatives against pathogens such as Fusarium oxysporum and Sclerotinia sclerotiorum. The results showed significant inhibition rates, with the highest recorded at approximately 80% against Fusarium oxysporum using a concentration of 20 mg/mL .

- Molecular Docking Analysis : Research involving molecular docking has identified potential interactions between methanesulfonic acid derivatives and proteins associated with cancer cell growth, suggesting a pathway for further drug development targeting cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.